molecular formula C25H23N7O2S B2640792 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893271-75-5

5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2640792
CAS No.: 893271-75-5
M. Wt: 485.57
InChI Key: XGVLFRWDLCTLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a pyridinyl group, a piperazinyl group, and a tosyl group attached to a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like TMSCN and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups such as cyano or halide groups.

Scientific Research Applications

5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific combination of functional groups and its triazoloquinazoline core. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O2S/c1-18-9-11-19(12-10-18)35(33,34)25-24-27-23(20-6-2-3-7-21(20)32(24)29-28-25)31-16-14-30(15-17-31)22-8-4-5-13-26-22/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVLFRWDLCTLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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